molecular formula C14H9NO3 B3750456 4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one CAS No. 15601-47-5

4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one

Cat. No.: B3750456
CAS No.: 15601-47-5
M. Wt: 239.23 g/mol
InChI Key: QJBMVCDGBSYRJD-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one is a heterocyclic compound that features a furan ring fused with an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one typically involves the condensation of furfural with an appropriate amine and a phenyl isocyanate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The oxazoline ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Furylmethylene)-2-methyl-1,3-oxazolin-5-one
  • 4-(2-Furylmethylene)-2-ethyl-1,3-oxazolin-5-one
  • 4-(2-Furylmethylene)-2-phenyl-1,3-thiazolin-5-one

Uniqueness

4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one is unique due to the presence of both the furan and oxazoline rings, which confer distinct chemical and biological properties. The phenyl group enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

(4E)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBMVCDGBSYRJD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CO3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364386
Record name 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15601-47-5
Record name NSC229387
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one
Reactant of Route 2
Reactant of Route 2
4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one
Reactant of Route 4
Reactant of Route 4
4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one
Reactant of Route 5
4-(2-Furylmethylene)-2-phenyl-1,3-oxazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.